- Preparation method of bifunctional compound capable of simultaneously inducing degradation of EGFR and PARP proteins based on PROTAC technology, and application thereof in preparation of drugs for preventing or treating tumors, World Intellectual Property Organization, , ,

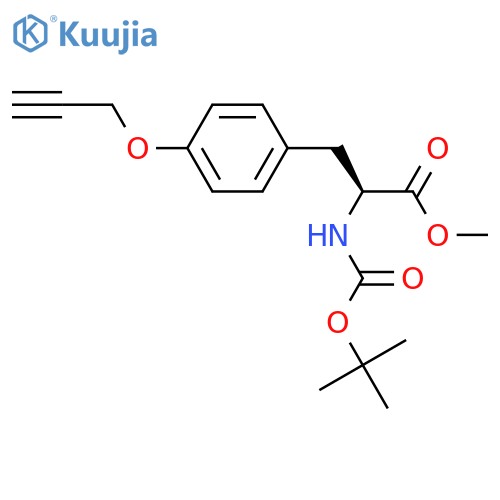

Cas no 949894-57-9 (methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate)

949894-57-9 structure

Nome del prodotto:methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate

Numero CAS:949894-57-9

MF:C18H23NO5

MW:333.378925561905

MDL:MFCD31560450

CID:4475115

PubChem ID:86718476

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate

- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester

- FHECJNHLEHWVDU-HNNXBMFYSA-N

- N-(tert-Butoxycarbonyl)-O-propargyl-L-tyrosine methyl ester

- (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate

- N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine methyl ester (ACI)

- L

- (S)-O-Propargyl-N-Boc-tyrosine methyl ester

- methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate

- ZMB89457

- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoate

- Methyl(S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate

- SCHEMBL11296126

- CS-15205

- CS-B1498

- 949894-57-9

- C13161

- AKOS037650710

-

- MDL: MFCD31560450

- Inchi: 1S/C18H23NO5/c1-6-11-23-14-9-7-13(8-10-14)12-15(16(20)22-5)19-17(21)24-18(2,3)4/h1,7-10,15H,11-12H2,2-5H3,(H,19,21)/t15-/m0/s1

- Chiave InChI: FHECJNHLEHWVDU-HNNXBMFYSA-N

- Sorrisi: [C@@H](NC(=O)OC(C)(C)C)(C(=O)OC)CC1C=CC(OCC#C)=CC=1

Proprietà calcolate

- Massa esatta: 333.15762283g/mol

- Massa monoisotopica: 333.15762283g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 24

- Conta legami ruotabili: 9

- Complessità: 466

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 73.9

- XLogP3: 2.2

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-100MG |

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |

949894-57-9 | 95% | 100mg |

¥369.00 | 2023-05-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-1G |

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |

949894-57-9 | 95% | 1g |

¥1214.00 | 2023-05-08 | |

| Aaron | AR00IMMY-250mg |

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |

949894-57-9 | 98% | 250mg |

$90.00 | 2025-02-10 | |

| Ambeed | A802129-250mg |

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate |

949894-57-9 | 98% | 250mg |

$101.0 | 2024-04-16 | |

| A2B Chem LLC | AI68046-1g |

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |

949894-57-9 | 98% | 1g |

$231.00 | 2024-07-18 | |

| Aaron | AR00IMMY-100mg |

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |

949894-57-9 | 98% | 100mg |

$54.00 | 2025-02-10 | |

| A2B Chem LLC | AI68046-100mg |

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |

949894-57-9 | 98% | 100mg |

$77.00 | 2024-07-18 | |

| 1PlusChem | 1P00IMEM-250mg |

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |

949894-57-9 | 98% | 250mg |

$115.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-100.0mg |

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |

949894-57-9 | 95% | 100.0mg |

¥369.0000 | 2024-08-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76470-100mg |

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate |

949894-57-9 | 98% | 100mg |

¥388.0 | 2022-04-27 |

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

Riferimento

- Oligocholate foldamer with 'prefolded' macrocycles for enhanced folding in solution and surfactant micelles, Tetrahedron, 2013, 69(30), 6051-6059

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

Riferimento

- Synthesis of chiral imidazolinone-based ionic liquids, Youji Huaxue, 2011, 31(9), 1433-1439

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone

Riferimento

- Click on silica: systematic immobilization of Co(II) Schiff bases to the mesoporous silica via click reaction and their catalytic activity for aerobic oxidation of alcohols, Dalton Transactions, 2010, 39(33), 7760-7767

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

Riferimento

- Proteasome Subunit Selective Activity-Based Probes Report on Proteasome Core Particle Composition in a Native Polyacrylamide Gel Electrophoresis Fluorescence-Resonance Energy Transfer Assay, Journal of the American Chemical Society, 2016, 138(31), 9874-9880

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide , Toluene ; 6 h, rt

Riferimento

- A Trifunctional Linker for Palmitoylation and Peptide and Protein Localization in Biological Membranes, ChemBioChem, 2020, 21(9), 1320-1328

Synthetic Routes 7

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; rt

Riferimento

- Synthesis of triazole-linked manno- and glucopyranosyl amino acids, Synthesis, 2007, (17), 2647-2652

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide , Toluene ; 4 h, rt → 70 °C

Riferimento

- Preparation of macrocyclic compounds for inhibition of inhibitors of apoptosis, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt

Riferimento

- Rational design and synthesis of novel dual protacs for simultaneous degradation of EGFR and PARP, ChemRxiv, 2021, 1, 1-11

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 24 h, rt

Riferimento

- Enhanced osteogenic activity of poly(ester urea) scaffolds using facile post-3D printing peptide functionalization strategies, Biomaterials, 2017, 141, 176-187

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Riferimento

- New β-strand templates constrained by Huisgen cycloaddition, Organic Letters, 2012, 14(5), 1330-1333

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone ; 30 min, 0 °C

Riferimento

- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction, Organic Letters, 2016, 18(18), 4566-4569

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone , Toluene ; rt; 0.5 h, rt; 12 h, reflux; reflux → rt

Riferimento

- Immobilization of cobalt(II) Schiff base complexes on polystyrene resin and a study of their catalytic activity for the aerobic oxidation of alcohols, ChemSusChem, 2008, 1(6), 534-541

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 30 min, rt; 10 h, reflux

Riferimento

- Site-Specific Labelling of Multidomain Proteins by Amber Codon Suppression, Scientific Reports, 2018, 8(1), 1-15

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, rt

Riferimento

- Immunoproteasome Inhibitor-Doxorubicin Conjugates Target Multiple Myeloma Cells and Release Doxorubicin upon Low-Dose Photon Irradiation, Journal of the American Chemical Society, 2020, 142(16), 7250-7253

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 30 min, rt; overnight, reflux

Riferimento

- Proteolysis-targeting chimeras (PROTACs) based on macrocyclic tetrapeptides selectively degrade class I histone deacetylases 1-3, ChemRxiv, 2020, 1, 1-37

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt

Riferimento

- Rational design and synthesis of novel dual PROTACs for simultaneous degradation of EGFR and PARP, Journal of Medicinal Chemistry, 2021, 64(11), 7839-7852

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 24 h, reflux

Riferimento

- CuAAC Macrocyclization: High Intramolecular Selectivity through the Use of Copper-Tris(triazole) Ligand Complexes, Organic Letters, 2011, 13(10), 2754-2757

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

Riferimento

- Non-enzymatic Covalent Protein Labeling Using a Reactive Tag, Journal of the American Chemical Society, 2007, 129(51), 15777-15779

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Raw materials

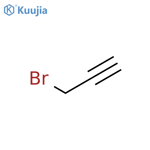

- 3-bromoprop-1-yne

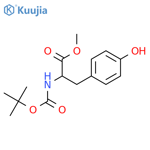

- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-

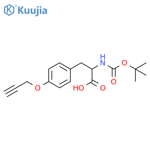

- Boc-L-Tyrosine methyl ester

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Preparation Products

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Letteratura correlata

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

949894-57-9 (methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate) Prodotti correlati

- 923218-10-4(N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-chlorobenzamide)

- 383870-78-8(2-methoxy-5-(2H-tetrazol-5-yl)Benzenamine)

- 148207-43-6(Microginin)

- 2115519-21-4(Ethyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate)

- 1040679-70-6(1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(thiophene-2-sulfonyl)piperazine)

- 2227831-58-3((1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol)

- 1024244-01-6(methyl 4-{[N'-(3-oxocyclohex-1-en-1-yl)hydrazinecarbonyl]methoxy}benzoate)

- 1805875-21-1(1-Bromo-3-(4-(difluoromethoxy)-3-methoxyphenyl)propan-2-one)

- 312505-13-8(4-Methyl-5-((o-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol)

- 2171176-05-7((2R,3S)-3-(benzyloxy)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:949894-57-9)methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate

Purezza:99%

Quantità:1g

Prezzo ($):182.0